molecular formula C13H26ClNO B2922058 3-chloro-N,N-dipentylpropanamide CAS No. 544433-45-6

3-chloro-N,N-dipentylpropanamide

Cat. No.: B2922058
CAS No.: 544433-45-6
M. Wt: 247.81
InChI Key: CPGRSOKARZSRRS-UHFFFAOYSA-N
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Description

3-chloro-N,N-dipentylpropanamide is a chemical compound with the molecular formula C13H26ClNO and a molecular weight of 247.81 g/mol . It is characterized by the presence of a chloro group attached to a propanamide backbone, with two pentyl groups attached to the nitrogen atom. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N,N-dipentylpropanamide typically involves the reaction of 3-chloropropanoyl chloride with dipentylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent any side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N,N-dipentylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-N,N-dipentylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N,N-dipentylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the amide functionality play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N,N-diethylpropanamide
  • 3-chloro-N,N-dibutylpropanamide
  • 3-chloro-N,N-dipropylpropanamide

Uniqueness

3-chloro-N,N-dipentylpropanamide is unique due to its longer alkyl chains (pentyl groups), which can influence its solubility, reactivity, and interaction with other molecules. This makes it distinct from its shorter-chain analogs, providing different chemical and physical properties .

Properties

IUPAC Name

3-chloro-N,N-dipentylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26ClNO/c1-3-5-7-11-15(12-8-6-4-2)13(16)9-10-14/h3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGRSOKARZSRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)C(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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